5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride
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Overview
Description
5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride is a chemical compound with the molecular formula C15H20N2O2S.Cl-H and a molecular weight of 328.89 . It is a benzoxazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride, typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . For example, a condensation reaction between 2-aminophenol and aldehydes can be catalyzed by pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride include:
5-Methoxy-2-benzimidazolethiol: A heterocyclic building block used in the synthesis of various compounds.
Omeprazole: A proton pump inhibitor used in the treatment of gastric acid-related disorders.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications . Its combination of a benzoxazole core with a piperidinoethylthio group makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
14627-01-1 |
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Molecular Formula |
C15H21ClN2O2S |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
5-methoxy-2-(2-piperidin-1-ium-1-ylethylsulfanyl)-1,3-benzoxazole;chloride |
InChI |
InChI=1S/C15H20N2O2S.ClH/c1-18-12-5-6-14-13(11-12)16-15(19-14)20-10-9-17-7-3-2-4-8-17;/h5-6,11H,2-4,7-10H2,1H3;1H |
InChI Key |
ZMIMYODFNMAMBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)SCC[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
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